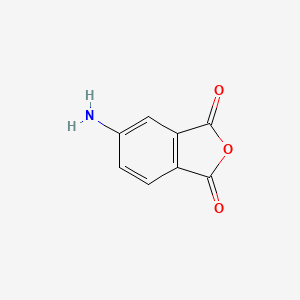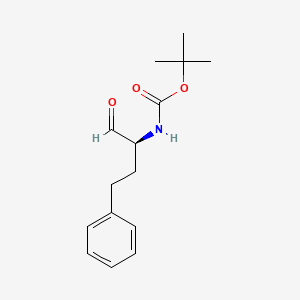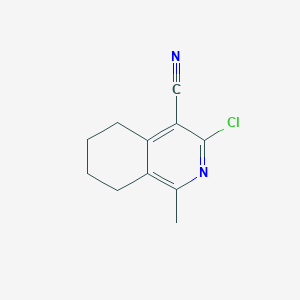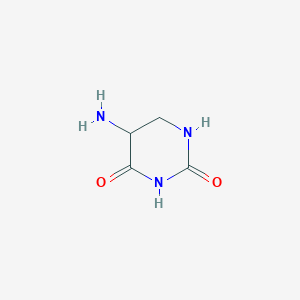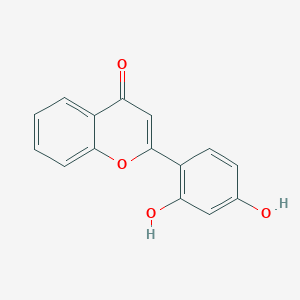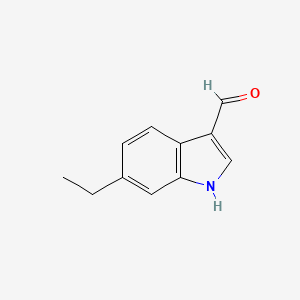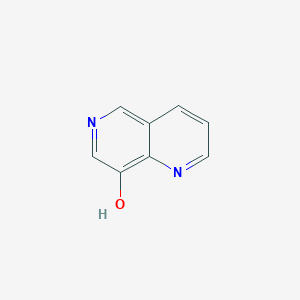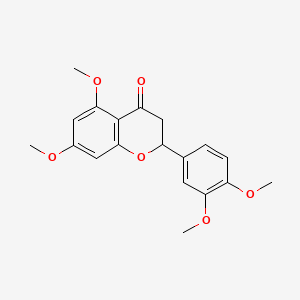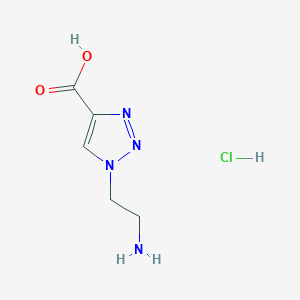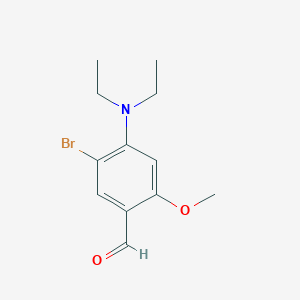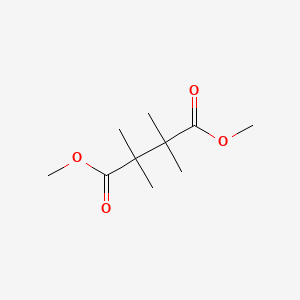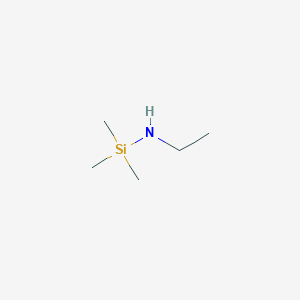
Silanamine, N-ethyl-1,1,1-trimethyl-
Übersicht
Beschreibung
Silanamine, N-ethyl-1,1,1-trimethyl-: is a silicon-based compound known for its unique chemical properties and applications. It is part of the broader class of silanamines, which are characterized by the presence of silicon-nitrogen bonds. This compound is particularly notable for its stability and reactivity, making it valuable in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silanamine, N-ethyl-1,1,1-trimethyl- is used as a precursor for the synthesis of more complex silicon-based compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of silicon-based drugs and biomaterials. Its stability and reactivity make it suitable for use in drug delivery systems and medical devices.
Industry: Industrially, Silanamine, N-ethyl-1,1,1-trimethyl- is used in the production of silicone rubbers, adhesives, and coatings. It serves as a cross-linking agent and a stabilizer in various formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-ethyl-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
(CH3)3SiCl+C2H5NH2→(CH3)3SiNHC2H5+HCl
Industrial Production Methods: On an industrial scale, the production of Silanamine, N-ethyl-1,1,1-trimethyl- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Silanamine, N-ethyl-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in substitution reactions where the ethyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanamines.
Wirkmechanismus
The mechanism of action of Silanamine, N-ethyl-1,1,1-trimethyl- involves its interaction with various molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophilic center.
Vergleich Mit ähnlichen Verbindungen
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: This compound is similar in structure but has an additional trimethylsilyl group.
Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]: Another related compound with a more complex structure.
Uniqueness: Silanamine, N-ethyl-1,1,1-trimethyl- is unique due to its specific combination of ethyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties and reactivity.
Eigenschaften
IUPAC Name |
N-trimethylsilylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi/c1-5-6-7(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPPDWYTBLMTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524650 | |
| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-00-8 | |
| Record name | N-Ethyl-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


